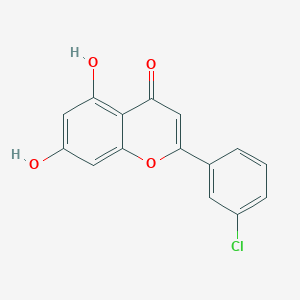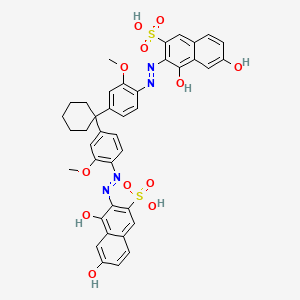
tert-Butyl ((2-bromothiazol-4-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((2-bromothiazol-4-yl)methyl)carbamate is a chemical compound with the molecular formula C9H13BrN2O2S. It is a derivative of thiazole and carbamate, characterized by the presence of a bromine atom at the 2-position of the thiazole ring and a tert-butyl group attached to the carbamate moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl ((2-bromothiazol-4-yl)methyl)carbamate can be synthesized through a multi-step reaction process. One common method involves the reaction of tert-butyl N-(2-bromothiazol-4-yl)carbamate with potassium carbonate and a palladium catalyst in a solvent mixture of 1,4-dioxane and water. The reaction is typically carried out at elevated temperatures (70-100°C) under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar principles as laboratory-scale methods, with optimization for larger-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ((2-bromothiazol-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base (e.g., potassium carbonate) and a palladium catalyst.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
tert-Butyl ((2-bromothiazol-4-yl)methyl)carbamate is utilized in several scientific research fields:
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl ((2-bromothiazol-4-yl)methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, influencing their activity and function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate: Similar structure with a methyl group at the 5-position of the thiazole ring.
tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate: Similar structure with a methyl group attached to the carbamate moiety.
Uniqueness
tert-Butyl ((2-bromothiazol-4-yl)methyl)carbamate is unique due to its specific substitution pattern on the thiazole ring and the presence of the tert-butyl group. These structural features confer distinct chemical properties and reactivity, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C9H13BrN2O2S |
|---|---|
Poids moléculaire |
293.18 g/mol |
Nom IUPAC |
tert-butyl N-[(2-bromo-1,3-thiazol-4-yl)methyl]carbamate |
InChI |
InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)11-4-6-5-15-7(10)12-6/h5H,4H2,1-3H3,(H,11,13) |
Clé InChI |
SHOSFJXGSKFVEQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CSC(=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone](/img/structure/B13147957.png)

![1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-](/img/structure/B13147964.png)

![5-Amino-N-carbamoyl-2-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)pentanethioamidedihydrobromide](/img/structure/B13147970.png)


![2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13147988.png)

